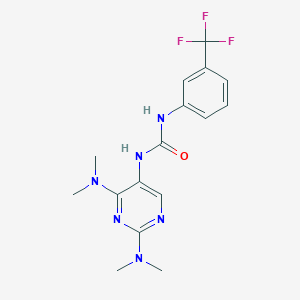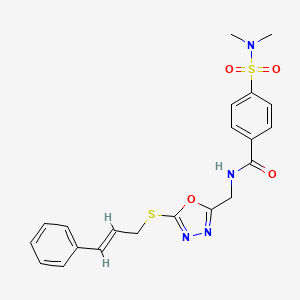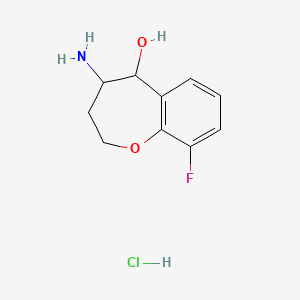![molecular formula C11H7N5O2 B2842014 2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile CAS No. 74900-38-2](/img/structure/B2842014.png)
2-amino-3-{[(2-nitrophenyl)methylidene]amino}but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile” is a type of Schiff base. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they have a characteristic C=N double bond . They are widely used in organic synthesis and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a C=N double bond characteristic of Schiff bases . The presence of the nitro group and the nitrile group would also be significant features .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . The specific reactions that this compound would undergo could depend on various factors, including the reaction conditions and the presence of other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive . The nitrile group could contribute to the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Optical Ion Sensing and Redox Properties
One study highlights the synthesis and characterization of ferrocenyl-containing maleo- and fumaronitrile derivatives obtained by the reaction between ferrocenecarbaldehyde and diaminomaleonitrile. These compounds exhibit significant redox properties and potential for Hg2+ optical ion sensing due to their ability to form mixed-valence states, showcasing their utility in chemical sensing applications (Dahlby et al., 2014).
Synthetic Intermediates for Value-Added Products
Another application involves the regioselective aerobic α-cyanation of tertiary amines using manganese oxides as heterogeneous catalysts. This method provides a green and efficient route for synthesizing α-amino nitriles, which are valuable intermediates in producing a range of important organic compounds, including α-amino acids and vicinal amines (Yamaguchi et al., 2013).
Conformational Polymorphism and Thermochemistry
Research into the thermochemistry and conformational polymorphism of hexamorphic crystal systems, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, provides insights into the stability relationships between polymorphs. These studies are crucial for understanding the physical properties of materials, which is valuable for the design of new pharmaceuticals and materials science applications (Yu et al., 2000).
Fluorescent Probing and Bio-Imaging
The development of fluorescent probes based on this chemical framework, such as the synthesis of a compound for selective sensing of hypochlorous acid, demonstrates its application in bio-imaging and environmental monitoring. These probes can offer high selectivity and sensitivity, enabling the imaging of specific chemical species within living cells (Zhao et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Future research on this compound could involve further exploration of its potential uses. For example, it could be studied for potential biological activities, such as antimicrobial or anticancer activity . Additionally, its chemical reactivity could be explored in the context of organic synthesis .
Eigenschaften
IUPAC Name |
2-amino-3-[(2-nitrophenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c12-5-9(14)10(6-13)15-7-8-3-1-2-4-11(8)16(17)18/h1-4,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSCSOMMIYMXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(=C(C#N)N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2841939.png)



![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)


![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)


